REACTION_CXSMILES
|
Cl[C:2]1[CH:27]=[CH:26][C:5]([C:6]([NH:8]C2C=CC(Cl)=C(NC(=O)C3C=CC=C(Cl)C=3)C=2)=[O:7])=[CH:4][N:3]=1.C([N:35]1[CH2:40][CH2:39][NH:38][CH2:37][CH2:36]1)(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>>[N:35]1([C:2]2[CH:27]=[CH:26][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=2)[CH2:40][CH2:39][NH:38][CH2:37][CH2:36]1
|
Name
|
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)nicotinamide
|
Quantity
|
0.16 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)Cl)NC(C2=CC(=CC=C2)Cl)=O)C=C1
|
Name
|
|
Quantity
|
0.868 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by RP-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=NC=C(C(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |